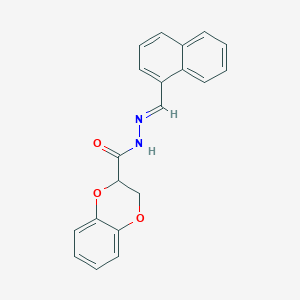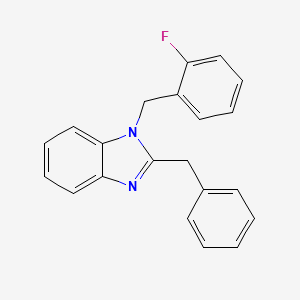
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a derivative of benzylamine and is synthesized through a multi-step process involving various reagents and catalysts. In
作用機序
The mechanism of action of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. This compound may also induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. Additionally, this compound has been studied in various animal models and has shown promising results in terms of its potential therapeutic applications.
However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of this compound involves various reagents and catalysts, which may pose potential hazards in the lab.
将来の方向性
There are several future directions for (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine research. One potential direction is to further investigate its anti-inflammatory effects and potential therapeutic applications in various inflammatory diseases. Another direction is to explore its potential neuroprotective effects in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to determine the safety and efficacy of this compound in humans and to develop novel drug delivery systems for this compound.
合成法
The synthesis of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine involves a multi-step process that requires various reagents and catalysts. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with sodium borohydride, which results in the formation of 2,3-dimethoxybenzyl alcohol. The next step involves the reaction of 2,3-dimethoxybenzyl alcohol with 3-methoxybenzaldehyde in the presence of p-toluenesulfonic acid, which results in the formation of this compound. The final step involves the purification of this compound through column chromatography.
科学的研究の応用
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-8-4-6-13(10-15)11-18-12-14-7-5-9-16(20-2)17(14)21-3/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETJNGIYWHZMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)
![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)